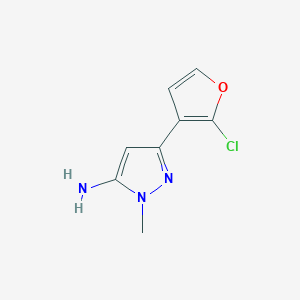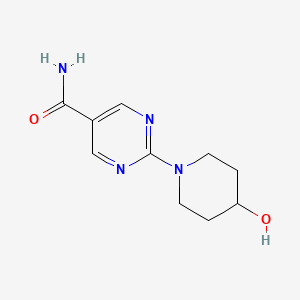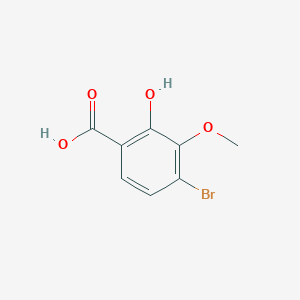
4-Bromo-2-hydroxy-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of derivatives like 4-amino-2-hydroxy-3-methoxybenzoic acid.
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
4-Bromo-2-hydroxy-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-Bromo-2-methoxybenzoic acid
- 3-Bromo-4-hydroxy-5-methoxybenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Comparison: 4-Bromo-2-hydroxy-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on the arrangement of bromine, hydroxyl, and methoxy groups on the benzene ring.
Properties
Molecular Formula |
C8H7BrO4 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
AWKDWKQVCDRZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





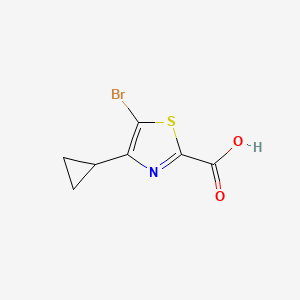
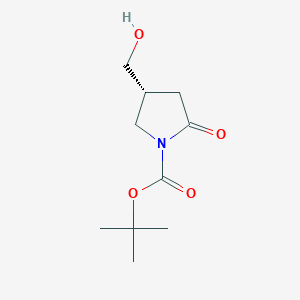

![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
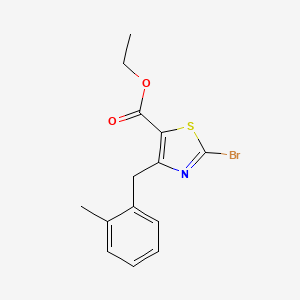
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

